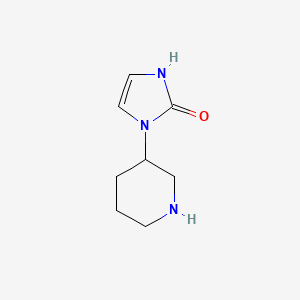

3-哌啶-3-基-1H-咪唑-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Piperidin-3-yl-1H-imidazol-2-one” is a compound that contains a piperidine and an imidazole moiety . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of compounds containing piperidine and imidazole moieties has been widely studied . For example, imidazole was first synthesized by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . Similarly, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学研究应用

Medicinal Chemistry and Drug Development

3-Piperidin-3-yl-1H-imidazol-2-one: exhibits promising pharmacological properties, making it relevant in medicinal chemistry. Researchers have explored its potential as:

- Anticancer Agents : The compound’s structure suggests potential antitumor activity. Studies investigate its effects on cancer cell lines and tumor growth inhibition .

- Antibacterial and Antifungal Agents : Benzoimidazol-2-one derivatives have demonstrated antibacterial and antifungal activities. Researchers explore their use against drug-resistant pathogens .

Catalysis

The imidazole moiety in this compound can serve as a ligand or catalyst. Applications include:

- Transition Metal-Catalyzed Reactions : Benzoimidazol-2-one derivatives can coordinate with transition metals, enhancing catalytic efficiency in various reactions .

- Cross-Coupling Reactions : Researchers have explored their use in Suzuki-Miyaura and Heck reactions .

Materials Science

The compound’s unique structure contributes to its relevance in materials science:

- Organic Semiconductors : Benzoimidazol-2-one derivatives have been investigated for their semiconducting properties, potentially useful in organic electronic devices .

- Photoluminescent Materials : Researchers explore their luminescent behavior for applications in optoelectronics .

Agrochemicals

The compound’s biological activity extends to agrochemical applications:

- Pesticides and Herbicides : Benzoimidazol-2-one derivatives may serve as active ingredients in crop protection products .

Coordination Chemistry

The nitrogen atoms in the piperidine ring can coordinate with metal ions, leading to:

- Metal Complexes : Researchers study their coordination chemistry and potential applications in catalysis or materials science .

Other Applications

作用机制

Target of Action

Imidazole derivatives are known to interact with a variety of targets and play a significant role in the pharmaceutical industry . They are key components of functional molecules used in a diverse range of applications .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

Imidazole derivatives are known to have a wide range of pharmacokinetic properties, contributing to their diverse therapeutic potential .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, indicating that they likely have diverse molecular and cellular effects .

Action Environment

The action of imidazole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .

属性

IUPAC Name |

3-piperidin-3-yl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h4-5,7,9H,1-3,6H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRWCRMOENFGNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-3-yl-1H-imidazol-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid](/img/structure/B2768085.png)

![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2768086.png)

![Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2768097.png)

![N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2768101.png)

![(4-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2768102.png)